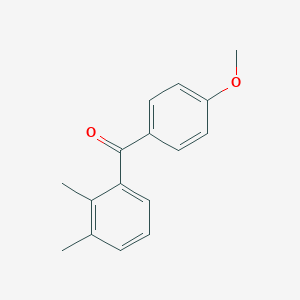

2,3-Dimethyl-4'-methoxybenzophenone

Description

Historical Context and Evolution of Research on Benzophenone (B1666685) Scaffolds

Research into benzophenone and its related compounds has a long history, with early investigations focusing on its fundamental reactivity and photochemical properties. Over the decades, the scope of research has expanded dramatically. Initially, studies were centered on understanding the unique electronic and structural aspects of the benzophenone molecule. As synthetic methodologies advanced, so did the ability to create a diverse library of substituted benzophenones, each with potentially unique properties and applications. This has led to a continuous evolution in the research landscape, moving from basic characterization to the targeted design of benzophenone derivatives for specific functions.

Significance of Benzophenone Derivatives in Contemporary Chemical Sciences

Benzophenone derivatives are of considerable interest in modern chemical sciences due to their wide-ranging applications. They are recognized as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. nih.gov For instance, certain benzophenone derivatives form the core structure of various antiviral, anti-inflammatory, and anticancer agents. nih.govbeilstein-archives.org In the field of polymer chemistry, they are widely used as photoinitiators and UV stabilizers to protect materials from degradation by sunlight. mdpi.comresearchgate.net The unique photochemical behavior of benzophenones also makes them valuable tools in photophysical studies, such as mapping peptide-protein interactions.

The versatility of the benzophenone scaffold allows for the fine-tuning of its properties through the introduction of various substituents on its aromatic rings. This modularity is a key reason for its enduring significance in medicinal chemistry and materials science. nih.gov

Overview of Key Research Disciplines Intersecting with 2,3-Dimethyl-4'-methoxybenzophenone Studies

The study of this compound, with its specific substitution pattern, intersects with several key research disciplines:

Synthetic Organic Chemistry: The primary focus here is the development of efficient and selective methods for its synthesis. A common method for synthesizing benzophenones is the Friedel-Crafts acylation . rsc.org This reaction would likely involve the acylation of 1,2-dimethylbenzene (o-xylene) with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

Spectroscopy and Structural Chemistry: The characterization of this compound involves a suite of spectroscopic techniques. While specific data for this compound is not widely published, analysis of related structures provides expected spectral features. For instance, the crystallographic study of a similar compound, 2-(3,4-Dimethylbenzoyl)phenylmethanone, reveals insights into the likely molecular geometry and intermolecular interactions. nih.gov Spectroscopic data for other benzophenone derivatives, such as various substituted (4-methoxyphenyl)methanones, offer a basis for predicting the NMR and IR spectral characteristics of the title compound. mdpi.comrsc.org

Medicinal Chemistry and Drug Discovery: Although specific biological activities for this compound are not extensively documented in publicly available research, its structural similarity to other biologically active benzophenones suggests potential for investigation. Many benzophenone derivatives are explored for their therapeutic potential. nih.govbeilstein-archives.org For example, a patent application mentions (2,3-dimethylphenyl)(1H-imidazol-4-yl)methanone, a structurally related compound, as an impurity in the synthesis of a pharmaceutical agent, highlighting the relevance of such structures in drug development. googleapis.com

Materials Science: As a benzophenone derivative, this compound could potentially be investigated for applications as a UV absorber or photoinitiator, similar to other well-studied benzophenones. researchgate.net

While dedicated research on this compound is not abundant, its place within the broader and highly significant class of benzophenone derivatives ensures its relevance to multiple areas of chemical research. Further investigation into its specific properties and potential applications could yield valuable scientific insights.

Structure

3D Structure

Propriétés

IUPAC Name |

(2,3-dimethylphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-5-4-6-15(12(11)2)16(17)13-7-9-14(18-3)10-8-13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXOTPOXQIKYKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy provides information about the number, environment, and coupling of hydrogen atoms in a molecule. For 2,3-Dimethyl-4'-methoxybenzophenone, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on both the dimethyl-substituted and methoxy-substituted phenyl rings, as well as the methyl and methoxy (B1213986) protons.

Due to the lack of publicly available experimental ¹H NMR data specifically for this compound, a detailed analysis and data table cannot be provided at this time. Analysis of structurally similar compounds, such as substituted benzophenones, would not provide the scientifically accurate data required for this specific molecule.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule. The spectrum for this compound would be expected to show unique signals for the carbonyl carbon, the aromatic carbons of both rings (including those directly bonded to the methyl and methoxy groups and the carbonyl group), and the carbons of the methyl and methoxy groups themselves.

A definitive assignment of ¹³C NMR chemical shifts requires specific experimental data for this compound, which is not currently available in public databases. Therefore, a detailed data table of these shifts cannot be accurately generated.

Two-Dimensional NMR Experiments (e.g., COSY)

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), are crucial for establishing the connectivity between protons within a molecule. A COSY spectrum of this compound would reveal correlations between adjacent protons, particularly within the aromatic rings, helping to definitively assign the proton signals. For instance, it would show which protons on the 2,3-dimethylphenyl ring are coupled to each other.

As with the one-dimensional NMR data, the absence of specific experimental COSY data for this compound prevents a detailed analysis of proton-proton correlations.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include the C=O stretching of the benzophenone (B1666685) core, C-H stretching from the aromatic rings and methyl groups, C-O stretching of the methoxy group, and various aromatic C=C stretching and bending vibrations. The exact positions of these bands provide a fingerprint for the molecule.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-C skeletal framework.

A comprehensive analysis based on experimental FT-Raman data is not possible at this time due to the lack of available spectra for this compound in the public domain.

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of this compound are critical for understanding its photophysical behavior. These properties are primarily dictated by the benzophenone chromophore, which is influenced by the methyl and methoxy substituents on the phenyl rings.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Benzophenones typically display a strong absorption band (π → π* transition) in the range of 240-260 nm and a weaker, longer-wavelength band (n → π* transition) between 330-360 nm. The presence of the electron-donating methoxy group on one phenyl ring and the two methyl groups on the other can influence the position and intensity of these bands. The methoxy group, in particular, is known to cause a bathochromic (red) shift in the π → π* transition. The dimethyl substitution pattern will also modulate the electronic structure and, consequently, the absorption spectrum.

Based on data for related methoxy- and dimethyl-substituted benzophenones, the following table summarizes the anticipated UV-Vis absorption data for this compound in a non-polar solvent like hexane.

| Transition | λmax (nm) (Estimated) | Molar Absorptivity (ε, M-1cm-1) (Estimated) |

| π → π | ~255 | ~15,000 |

| n → π | ~340 | ~200 |

Note: The data in this table is estimated based on the known spectroscopic behavior of structurally related benzophenone derivatives due to the absence of direct experimental data for this compound.

Phosphorescence Analysis

Benzophenone and its derivatives are well-known for their efficient intersystem crossing from the first excited singlet state (S₁) to the first excited triplet state (T₁), leading to characteristic phosphorescence at low temperatures. This phosphorescence arises from the radiative decay from the T₁ state to the ground state (S₀).

The phosphorescence spectrum of this compound is expected to show a structured emission band in the blue-green region of the electromagnetic spectrum when measured in a rigid matrix (e.g., a frozen solvent) at 77 K. The triplet energy (ET) can be estimated from the wavelength of the highest energy phosphorescence emission peak (the 0-0 transition). For substituted benzophenones, the triplet energy is typically around 70 kcal/mol.

| Parameter | Value (Estimated) |

| Phosphorescence Emission Maximum (λphos) | ~450 nm |

| Triplet Energy (ET) | ~64 kcal/mol |

Note: The data in this table is an estimation based on the known phosphorescent properties of benzophenone and its derivatives, as direct experimental data for this compound is not available in the reviewed sources.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, this compound would be separated from other components in a mixture by gas chromatography and subsequently ionized and fragmented in the mass spectrometer. Electron ionization (EI) is a common method that leads to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is indicative of the molecule's structure.

The expected molecular ion for this compound (C₁₆H₁₆O₂) would have a mass-to-charge ratio (m/z) of 240. Key fragmentation pathways for benzophenones involve cleavage of the carbonyl group and fragmentation of the substituted phenyl rings.

Expected Fragmentation Pattern:

Molecular Ion (M⁺•): m/z 240

Loss of a methyl radical (-CH₃): m/z 225

Formation of the 4-methoxybenzoyl cation: m/z 135

Formation of the 2,3-dimethylbenzoyl cation: m/z 133

Formation of the 4-methoxyphenyl cation: m/z 107

Formation of the 2,3-dimethylphenyl cation: m/z 105

Formation of the benzoyl cation (from further fragmentation): m/z 105

Formation of the phenyl cation: m/z 77

The relative abundances of these fragments provide a fingerprint for the compound's identification.

| m/z (Estimated) | Proposed Fragment Ion |

| 240 | [C₁₆H₁₆O₂]⁺• (Molecular Ion) |

| 225 | [M - CH₃]⁺ |

| 135 | [CH₃OC₆H₄CO]⁺ |

| 133 | [(CH₃)₂C₆H₃CO]⁺ |

| 107 | [CH₃OC₆H₄]⁺ |

| 105 | [(CH₃)₂C₆H₃]⁺ |

| 77 | [C₆H₅]⁺ |

Note: This fragmentation pattern is predicted based on established mass spectrometric behavior of benzophenone derivatives. The relative intensities of the peaks would need to be confirmed by experimental data.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. For this compound, this technique would confirm its molecular formula, C₁₆H₁₆O₂. In positive ion mode, the compound would likely be detected as the protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺.

The high-resolution data allows for the differentiation between ions of the same nominal mass but different elemental compositions.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺• | C₁₆H₁₆O₂ | 240.11503 |

| [M+H]⁺ | C₁₆H₁₇O₂ | 241.12286 |

| [M+Na]⁺ | C₁₆H₁₆NaO₂ | 263.10480 |

Note: The calculated exact masses are based on the elemental composition of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations4.1.1. Geometry Optimization and Molecular Structure Analysis4.1.2. Electronic Energy and Stability Calculations4.1.3. Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)4.1.4. Natural Bonding Orbital (NBO) Analysis4.1.5. Mulliken Population Analysis and Charge Distribution4.1.6. Molecular Electrostatic Potential (MESP) Surfaces

To provide the requested in-depth and data-rich content, a dedicated theoretical study using computational chemistry methods would need to be performed on 2,3-Dimethyl-4'-methoxybenzophenone. Without such a study, any attempt to populate the outlined sections would rely on speculation or data from dissimilar molecules, which would violate the principles of scientific accuracy.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules, offering a balance between accuracy and computational cost. rsc.org This approach is used to calculate vertical excitation energies, which correspond to the absorption of light, and to characterize the nature of the electronic transitions (e.g., n→π, π→π).

For aromatic ketones like this compound, TD-DFT calculations can elucidate the energies and properties of the lowest singlet (S₁) and triplet (T₁) excited states, which are fundamental to its photochemistry. The calculations involve determining the difference in energy between the ground state and various excited states. The character of these states is analyzed by examining the molecular orbitals involved in the transition. For instance, a transition from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π orbital of the aromatic system would be classified as an n→π* transition. The accuracy of TD-DFT can be influenced by the choice of the functional and basis set, and results are often benchmarked against experimental data when available. rsc.orgarxiv.org

Mechanistic Computations and Reaction Coordinate Analysis

Understanding the transformation of this compound, particularly in photochemical reactions, requires detailed mechanistic computations. These studies map out the potential energy surface (PES) of a reaction, identifying the most likely pathways from reactants to products.

Exploration of Reaction Pathways and Transition States

Computational chemists explore reaction mechanisms by locating and characterizing stationary points on the PES, which include energy minima (reactants, intermediates, and products) and first-order saddle points (transition states). rsc.org For a photochemical reaction involving this compound, a typical process to study would be the Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the excited carbonyl group.

The process begins with the optimization of the ground-state geometry of the molecule. Following excitation, the geometry of the excited state (e.g., T₁) is optimized. The reaction pathway for hydrogen abstraction is then calculated, identifying the transition state structure connecting the excited ketone to the resulting biradical intermediate. The energy barrier (activation energy) for this step is determined from the energy difference between the excited state reactant and the transition state. Methods like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that the identified transition state correctly connects the reactant and product on the reaction pathway. rsc.org

Chemoselectivity Predictions in Photochemical Reactions

In molecules with multiple potential reaction sites, predicting the chemoselectivity is a key challenge. For this compound, the excited carbonyl group could potentially abstract a hydrogen atom from either of the two methyl groups (the ortho- or meta-methyl group relative to the carbonyl).

Computational analysis can predict the preferred reaction pathway by comparing the activation energies for the different possibilities. The pathway with the lower activation energy is expected to be the dominant one. The chemoselectivity is determined by calculating the transition state energies for hydrogen abstraction from the 2-methyl group versus the 3-methyl group. The relative energies of these transition states dictate the product ratio. For instance, if the transition state for abstraction from the 2-methyl group is significantly lower in energy, the corresponding product will be formed preferentially.

| Reaction Pathway | Relative Transition State Energy (kcal/mol) | Predicted Outcome |

| H-abstraction from 2-methyl group | E_act_1 | Major Product Pathway |

| H-abstraction from 3-methyl group | E_act_2 | Minor Product Pathway |

| This is an illustrative table. Actual values would be derived from specific quantum chemical calculations. |

Solvent Effects on Electronic Transitions and Conformation

The surrounding solvent can significantly impact the properties and reactivity of a molecule. Computational models can account for these effects, providing a more realistic description. For this compound, solvent can influence both its conformational equilibrium and its electronic absorption spectrum.

Solvent effects are typically modeled using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including a number of individual solvent molecules around the solute, offering a more detailed picture but at a higher computational cost.

Advanced Ab Initio and Hybrid Methods in Thermochemical Calculations

For highly accurate thermochemical data, such as heats of formation and reaction enthalpies, advanced computational methods are employed. While DFT is a workhorse, higher-level ab initio methods or hybrid approaches provide benchmark-quality results.

Methods like Coupled Cluster (e.g., CCSD(T)) or composite methods (e.g., G3, G4, CBS) are considered the gold standard for accuracy. These methods provide a more rigorous treatment of electron correlation than standard DFT. In the context of this compound, these calculations could be used to obtain a precise value for the enthalpy of a photochemical reaction, such as the intramolecular hydrogen abstraction. These high-level calculations are computationally demanding and are often performed on smaller, model systems or as single-point energy corrections on geometries optimized at a lower level of theory.

| Computational Method | Application | Relative Computational Cost |

| DFT (e.g., B3LYP) | Geometry Optimization, Frequency Calculation | Medium |

| TD-DFT | Excited State Energies, UV-Vis Spectra | Medium-High |

| MP2 | Electron Correlation, Thermochemistry | High |

| CCSD(T) | High-Accuracy Thermochemistry (Gold Standard) | Very High |

| This table provides a general comparison of common quantum chemical methods. |

Photochemical Reactivity and Mechanisms of Benzophenone Derivatives

Photoreduction Processes and Radical Chemistry

The hallmark of benzophenone (B1666685) photochemistry is its photoreduction in the presence of a hydrogen donor, a process that proceeds via radical intermediates.

The photoreduction of benzophenone in a hydrogen-donating solvent such as isopropyl alcohol classically yields benzopinacol (B1666686), a dimeric diol, through the coupling of two ketyl radicals. bgsu.edu This reaction is a fundamental example of a photochemical process where light energy is used to drive a chemical transformation. researchgate.net The process begins with the photoexcitation of the benzophenone to an excited singlet state, which then undergoes efficient intersystem crossing to the triplet state. This triplet species is responsible for abstracting a hydrogen atom from the solvent, initiating the radical cascade. researchgate.net

For substituted benzophenones, the nature and position of the substituents can alter the reaction pathways. In the case of 2,3-Dimethyl-4'-methoxybenzophenone, the presence of ortho-methyl groups can introduce steric hindrance around the carbonyl group, potentially influencing the rate and efficiency of both hydrogen abstraction and the subsequent coupling to form the corresponding pinacol (B44631). Furthermore, ortho-alkylation in benzophenones can lead to an alternative intramolecular reaction known as photoenolization, where a hydrogen atom is abstracted from the ortho-alkyl group. rsc.org This process competes with the intermolecular hydrogen abstraction required for pinacol formation. For instance, the photolysis of 2-benzyloxy-4-methoxybenzophenone results in photocyclization to form a benzofuran (B130515) derivative, a process initiated by internal hydrogen transfer. rsc.org While specific studies on the benzopinacol formation from this compound are not detailed in the provided results, the general mechanism for benzophenones suggests that if photoreduction occurs, a substituted benzopinacol would be the expected product. bgsu.eduresearchgate.net

Table 1: Products of Benzophenone Photoreduction

| Reactant | Product | Reaction Type |

| Benzophenone | Benzopinacol | Photoreduction/Dimerization |

| 2-Benzyloxy-4-methoxybenzophenone | 2,3-Diphenyl-6-methoxybenzofuran | Intramolecular Photocyclization |

The photoreduction of benzophenones is fundamentally a free-radical reaction. researchgate.net The key intermediate is the diphenylketyl radical (or a substituted variant thereof), formed after the excited triplet benzophenone abstracts a hydrogen atom from a donor molecule. bgsu.edu In the classic photoreduction of benzophenone with isopropyl alcohol, a second radical, the α-hydroxydimethylmethylyl radical, is also generated from the solvent. bgsu.edu

The mechanism involves the following steps:

Photoexcitation: The benzophenone molecule absorbs a photon, promoting it to an excited singlet state (S₁).

Intersystem Crossing: The S₁ state rapidly and efficiently converts to the more stable triplet state (T₁).

Hydrogen Abstraction: The T₁ state, which has significant diradical character, abstracts a hydrogen atom from a suitable donor (e.g., an alcohol), forming a ketyl radical and a solvent-derived radical.

Product Formation: Two ketyl radicals can then couple to form the stable dimeric product, benzopinacol. researchgate.net

For this compound, the corresponding ketyl radical would be (2,3-dimethylphenyl)(4-methoxyphenyl)hydroxymethyl radical. The stability and subsequent reactivity of this radical would be influenced by the electronic effects of the methoxy (B1213986) group and the steric and electronic effects of the dimethyl-substituted phenyl ring. The presence of ortho-methyl groups can also open up pathways to different radical intermediates through intramolecular hydrogen abstraction, leading to the formation of photoenols, which are themselves transient species. rsc.org

The quantum yield for substituted benzophenones can be highly dependent on the nature and position of the substituents. Electron-donating groups, such as the methoxy group in 4-methoxybenzophenone (B1664615) (4-MBP), can lower the photoreduction efficiency. This is because such groups can raise the energy of the nπ* triplet state and lower the energy of the ππ* triplet state. rsc.org If the lowest triplet state has significant ππ* character, it is generally less reactive in hydrogen abstraction reactions compared to an nπ* triplet state. The ortho-methyl groups in this compound would also be expected to influence the quantum yield, primarily through steric effects that may hinder the approach of the hydrogen donor to the carbonyl oxygen. Furthermore, the competing intramolecular photoenolization process in ortho-methylated benzophenones can significantly reduce the quantum yield of intermolecular photoreduction. rsc.org

Excited State Dynamics and Energy Transfer

The photochemistry of benzophenones is dictated by the properties of their excited triplet states. The relative energies and characters of these states are crucial in determining the outcome of photochemical reactions.

Benzophenone derivatives possess two low-lying triplet excited states of different orbital character: the nπ* and the ππ* states.

nπ State:* This state arises from the promotion of a non-bonding (n) electron from the carbonyl oxygen to an antibonding π* orbital of the carbonyl group. The triplet nπ* state is characterized by having significant radical character on the oxygen atom, making it highly reactive in hydrogen abstraction reactions.

ππ State:* This state results from the promotion of an electron from a π bonding orbital of the aromatic system to a π* antibonding orbital. The triplet ππ* state is generally less reactive in hydrogen abstraction.

In the parent benzophenone, the lowest energy triplet state is the reactive nπ* state. However, the introduction of substituents can alter the relative energies of these two states. Electron-donating groups, like the methoxy group at the 4'-position of this compound, tend to raise the energy of the nπ* state and lower the energy of the ππ* state. rsc.org In polar solvents, this effect is even more pronounced. For 4-methoxybenzophenone, the lowest triplet state in non-polar solvents is the nπ* state, but in polar solvents like water, an inversion occurs, and the ππ* state becomes the lowest triplet state (T₁). rsc.org This "state switching" dramatically reduces its photoreductive reactivity. Given the structure of this compound, it is highly probable that its excited state behavior would also be sensitive to solvent polarity, with a competition between the nπ* and ππ* configurations dictating its reactivity. rsc.org

Table 2: Properties of nπ and ππ Triplet States**

| Triplet State | Orbital Transition | Reactivity in H-Abstraction | Effect of Electron-Donating Groups |

| nπ | n → π | High | Energy level is raised |

| ππ | π → π | Low | Energy level is lowered |

Following absorption of light and excitation to the first excited singlet state (S₁), benzophenones undergo a very rapid and highly efficient process called intersystem crossing (ISC) to the triplet manifold (T₁). wikipedia.org ISC is a radiationless transition between two electronic states of different spin multiplicity (i.e., from a singlet to a triplet state). wikipedia.org The high efficiency of this process in benzophenones is a key reason for their rich triplet-state photochemistry. The timescale for ISC in benzophenone is extremely fast, on the order of picoseconds.

Light-Triggered Reactions in Bioconjugation and Material Science

The ability of benzophenone derivatives to form covalent bonds with other molecules upon UV irradiation makes them powerful tools for bioconjugation and surface modification. This process, often termed photoaffinity labeling (PAL), is used to create state-of-the-art tools for both basic science and clinical medicine, such as functionalized proteins for diagnostic imaging or therapeutic delivery. nih.gov The reaction is initiated by exciting the benzophenone moiety with UV-A light (typically around 350-365 nm), which is gentle enough to avoid significant damage to biological molecules. nih.govresearchgate.net

Light-induced protein ligation using benzophenone derivatives is a robust method for creating stable, covalent linkages between a probe molecule and a target protein. The fundamental mechanism relies on the unique photochemistry of the benzophenone carbonyl group.

Excitation : Upon absorption of a UV photon, the benzophenone molecule is promoted from its ground state to an excited singlet state (S1). It then rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T1). nih.govmdpi.com

Hydrogen Abstraction : This triplet state is a highly reactive biradical (a ketyl biradical). nih.gov It is capable of abstracting a hydrogen atom from a C-H bond of a nearby molecule, such as an amino acid side chain on a protein. researchgate.net This hydrogen abstraction is relatively non-selective, allowing it to react with various C-H bonds, which are abundant in proteins.

Radical Recombination : The hydrogen abstraction results in the formation of two new radicals: a benzophenone-derived ketyl radical and a radical on the target molecule (e.g., a carbon-centered radical on an amino acid). These two radicals then rapidly combine to form a stable, covalent carbon-carbon bond, thus permanently ligating the benzophenone-containing molecule to the protein. researchgate.net

This process allows for the creation of functionalized proteins with a range of covalent linkages that are not easily accessible through traditional chemical methods. nih.gov

Below is an interactive table summarizing various photoactivatable groups used in protein ligation, including benzophenone.

| Photoactivatable Group | Reactive Intermediate | Mechanism of Action |

| Benzophenone (BP) | Ketyl Biradical | Hydrogen atom abstraction from C-H bonds, followed by radical recombination. nih.govresearchgate.net |

| Aryl Azide (ArN₃) | Nitrene / Ketenimine | N₂ extrusion forms a nitrene, which can insert into C-H/X-H bonds or rearrange to an electrophilic ketenimine that reacts with nucleophiles. nih.govresearchgate.net |

| Diazirine (DA) | Carbene | N₂ extrusion generates a highly reactive carbene that can insert into various bonds. nih.gov |

| Tetrazole (Tz) | Nitrile Imine | Forms an electrophilic nitrile imine intermediate upon photoactivation. nih.gov |

Photoactivated Reaction with Nucleophiles

While the primary mechanism for benzophenone-mediated ligation is hydrogen abstraction, the broader field of photoactivated chemistry heavily involves reactions with nucleophiles. nih.gov For instance, derivatives like aryl azides, upon photoactivation, can rearrange to form electrophilic ketenimine intermediates. These intermediates are highly susceptible to attack by protein-based nucleophiles, such as the amine group on the side chain of a lysine (B10760008) residue. nih.govresearchgate.net

The excited benzophenone ketyl biradical itself, being electrophilic, can engage in complex reactions. However, its most recognized and utilized reaction in bioconjugation is the C-H insertion pathway described above. The versatility of photochemistry allows researchers to choose from a suite of photoactivatable groups, each with a distinct reactive intermediate and mechanism, to best suit the specific application and target molecule. nih.govrsc.org These light-induced reactions can be classified into three main categories: photodeprotection of masked reagents, photoactivation to generate highly reactive intermediates, and photocatalysis. rsc.org

Photodegradation Studies of Environmental Contaminants

Benzophenone and its derivatives are widely used as UV filters in sunscreens and personal care products to protect skin from harmful UV radiation. nih.govmdpi.com Their extensive use and subsequent release into aquatic environments have led to their classification as common environmental contaminants. nih.govresearchgate.net Studies on their photodegradation are crucial for understanding their environmental fate and persistence.

Research has shown that the photodegradation of benzophenone-type UV filters in water often follows pseudo-first-order kinetics. nih.gov Their stability can vary significantly, with reported half-lives under UV irradiation ranging from 17 to 99 hours. nih.gov The degradation process is influenced by numerous factors in the water, including the presence of natural sensitizers. nih.gov

The degradation can be significantly accelerated by Advanced Oxidation Processes (AOPs) or the presence of certain chemicals. For example:

UV/H₂O₂ Systems : The photolysis of hydrogen peroxide (H₂O₂) generates highly reactive hydroxyl radicals (•OH), which can effectively oxidize and degrade benzophenone derivatives. nih.govhnu.edu.cn

The photodegradation efficiency and pathways are dependent on the specific chemical structure of the benzophenone derivative and the composition of the water matrix. hnu.edu.cn

The following table provides data on the degradation of common benzophenone derivatives under different conditions to illustrate these principles.

| Compound | Condition | Key Findings | Reference |

| Benzophenone-3 (BP-3) | UV/H₂O₂ | Degradation is effective and depends on the initial BP-3 concentration and a pH of 6.0. nih.gov | nih.gov |

| Benzophenone-1 (BP-1) | UV/Nitrite (B80452) | Degraded by both •OH and •NO₂ radicals. At an initial nitrite concentration of 10 μM, the contribution of •OH was 66.1% and •NO₂ was 21.5%. nih.gov | nih.gov |

| Various BPs | Natural Sunlight | Compounds showed significant photostability, but photosensitizers present in natural waters affect their photolytic behavior. nih.gov | nih.gov |

| BP-3, BP-8 | UV/PDS in Surface Water | The attack of BP-3 by hydroxyl radicals can generate BP-8, impacting the degradation rates of both compounds. hnu.edu.cn | hnu.edu.cn |

Advanced Research Applications and Biological Activity Profiling of Benzophenone Derivatives

Biological Activity Characterization (Mechanism-focused)

Elastase Inhibitory Activity and Binding Modes

Elastase, a serine protease found in neutrophils, is a key enzyme involved in the breakdown of elastin, a critical protein for the elasticity of connective tissues. Unregulated elastase activity is implicated in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and atherosclerosis. Consequently, the identification of elastase inhibitors is a significant area of drug discovery.

Currently, there is a lack of specific research in publicly available scientific literature investigating the elastase inhibitory activity of 2,3-Dimethyl-4'-methoxybenzophenone . While numerous studies have explored the potential of various classes of compounds as elastase inhibitors, including other benzophenone (B1666685) derivatives, specific data on the binding modes and inhibitory constants for This compound are not available. The potential for this compound to act as an elastase inhibitor would depend on its ability to fit into the active site of the enzyme and interact with key amino acid residues. Computational docking studies could provide initial insights into its theoretical binding affinity and mode of interaction, paving the way for future in vitro enzymatic assays.

Research on Anti-cholinesterase, Antioxidant, Anticancer, Antimalarial, and Anti-inflammatory Effects

The benzophenone scaffold is a common feature in many compounds exhibiting a wide range of biological activities. However, specific research into the therapeutic potential of This compound across several key areas remains limited.

Anti-cholinesterase Activity: Acetylcholinesterase (AChE) inhibitors are crucial for the management of Alzheimer's disease. While various heterocyclic and natural product-derived compounds have been investigated as AChE inhibitors, there is no specific data available on the anti-cholinesterase activity of This compound .

Antioxidant Activity: The antioxidant potential of phenolic compounds is well-documented and often attributed to their ability to scavenge free radicals. Structurally related molecules containing methoxy (B1213986) and hydroxyl groups have demonstrated antioxidant properties. However, specific studies quantifying the antioxidant capacity of This compound through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or FRAP (ferric reducing antioxidant power) are not present in the current body of scientific literature.

Anticancer Activity: Many benzophenone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis or cell cycle arrest. Despite the promising anticancer potential of the broader benzophenone class, there are no published studies to date that specifically investigate the anticancer effects of This compound .

Antimalarial Activity: The search for new antimalarial agents is a global health priority. While various chemical scaffolds have been explored, there is no available research to suggest that This compound has been screened for or possesses any antimalarial activity.

Anti-inflammatory Effects: Inflammation is a key pathological feature of many chronic diseases. Some benzophenone derivatives have been shown to exert anti-inflammatory effects by modulating inflammatory pathways. However, research specifically detailing the anti-inflammatory properties of This compound is currently absent from scientific literature.

Induction of Mitophagy Pathways

Mitophagy, the selective degradation of mitochondria by autophagy, is a critical process for maintaining cellular homeostasis. Dysfunctional mitophagy is linked to a range of diseases, including neurodegenerative disorders and cancer. Pharmacological induction of mitophagy is therefore an attractive therapeutic strategy. While certain molecules have been identified as inducers of mitophagy, there is currently no scientific evidence to suggest that This compound has been investigated for its ability to induce mitophagy pathways.

Studies on Endocrine Disruptor Potential and Carcinogenicity in Research Models

The potential for chemical compounds to act as endocrine disruptors or carcinogens is a major consideration in toxicology and drug development.

In Vitro Endocrine Activity Screening

Endocrine disrupting chemicals (EDCs) can interfere with the body's endocrine system, leading to adverse developmental, reproductive, neurological, and immune effects. In vitro screening assays are essential tools for identifying potential EDCs. While some benzophenone derivatives, particularly those with hydroxyl substitutions, are known to exhibit estrogenic activity, there is a lack of published data from in vitro screening assays specifically evaluating the endocrine activity of This compound . Such studies would be necessary to assess its potential to interact with hormone receptors like the estrogen and androgen receptors.

Animal Model Studies (e.g., Rodent Models)

Long-term animal studies, typically in rodent models, are the gold standard for assessing the carcinogenic potential of a chemical. There are no publicly available reports of animal model studies that have investigated the potential carcinogenicity or endocrine-disrupting effects of This compound . Therefore, its profile in these critical areas of toxicology remains uncharacterized.

Environmental Fate and Metabolic Pathways in Research Context

Studies on Environmental Persistence and Degradation

Research into the environmental persistence of 3,3'-Dimethyl-4-methoxybenzophenone (methoxyphenone, NK-049) has primarily focused on its behavior in soil environments, particularly under conditions relevant to agricultural practices. A key study investigated the fate of this compound, labeled with carbon-14 (B1195169) at the carbonyl carbon, in paddy soils.

The findings indicate that 3,3'-Dimethyl-4-methoxybenzophenone disappears rapidly under flooded soil conditions. ndl.go.jp This degradation is largely attributed to the activity of soil microorganisms. In this process, a major degradation product was identified as 3,3'-Dimethyl-4-hydroxybenzophenone (NK-049-OH, M-2). ndl.go.jp The formation of this metabolite was significant, reaching 70.8% of the initial compound in Konosu soil and 43.0% in Mito soil after a two-week period. ndl.go.jp This suggests that the primary degradation pathway in these environments involves the demethylation of the methoxy (B1213986) group to a hydroxyl group.

The rapid disappearance under flooded conditions points to a relatively low persistence in such anaerobic environments. The role of microorganisms is crucial in this degradation process.

Metabolic Profiling in Biological Systems

Detailed metabolic profiling of 3,3'-Dimethyl-4-methoxybenzophenone in biological systems, as outlined in the subsequent sections, is not extensively documented in the available scientific literature. The primary metabolic transformation identified is in soil microorganisms, as detailed above.

There is no available information in the reviewed scientific literature regarding the identification of metabolites of 3,3'-Dimethyl-4-methoxybenzophenone in biological matrices such as urine or semen.

Scientific literature detailing in vitro metabolism studies of 3,3'-Dimethyl-4-methoxybenzophenone using liver microsomes could not be identified.

There are no available disposition studies for 3,3'-Dimethyl-4-methoxybenzophenone in animal models in the reviewed scientific literature.

Analytical and Detection Methodologies in Research

Chromatographic Techniques for Separation and Quantitation

Chromatography is a cornerstone for the analysis of benzophenone (B1666685) derivatives, enabling the separation of these compounds from complex mixtures for accurate measurement.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like benzophenone derivatives. When coupled with a Flame Ionization Detector (FID), it provides a robust and sensitive method for quantification. In a study focused on the preconcentration of several benzophenones, GC-FID was the analytical tool used after sample preparation by solid-phase microextraction (SPME). researchgate.netuniv.kiev.ua The GC system is typically equipped with a capillary column, and the oven temperature is programmed to optimize the separation of the analytes. researchgate.net For instance, the injector and detector temperatures might be set to 270°C and 300°C, respectively, to ensure efficient vaporization and detection. researchgate.net While specific GC-FID methods for 2,3-Dimethyl-4'-methoxybenzophenone are not detailed in the available literature, the successful application of this technique to other benzophenones, such as benzophenone-3 and 2-hydroxybenzophenone, demonstrates its suitability for the analysis of this class of compounds. researchgate.netuniv.kiev.ua

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the determination of benzophenones, especially in complex biological matrices. nih.govresearchgate.net This technique combines the separation capabilities of HPLC with the mass-resolving power of tandem mass spectrometry, allowing for the unambiguous identification and quantification of target analytes even at very low concentrations. nih.govresearchgate.net

For example, an analytical method was developed for the sensitive determination of 2-hydroxy-4-methoxybenzophenone (a structural isomer of the subject compound) and its metabolites in human urine and semen using solid-phase extraction followed by LC-MS/MS. nih.govresearchgate.net The use of a C18 column with a gradient elution of acetonitrile (B52724) and water is a common approach for the separation of these compounds. nih.govnih.gov The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which enhances the selectivity and sensitivity of the analysis. mdpi.com The limits of detection for benzophenone derivatives using HPLC-MS/MS can be in the low nanogram per milliliter (ng/mL) range, making it an ideal technique for trace analysis in environmental and biological samples. nih.govresearchgate.net

Sample Preparation Strategies

Effective sample preparation is a critical step in the analytical workflow for benzophenone derivatives. It serves to isolate the analytes of interest from the sample matrix, preconcentrate them, and remove potential interferences.

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique that has been successfully applied to the preconcentration of benzophenones from aqueous samples. researchgate.netuniv.kiev.ua In this method, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample, and the analytes partition between the sample matrix and the fiber coating. researchgate.netuniv.kiev.ua

For the analysis of benzophenones, a carboxen/polydimethylsiloxane/divinylbenzene fiber has been shown to provide the highest enrichment factors. researchgate.netuniv.kiev.ua The efficiency of the extraction is influenced by several factors, including the type of fiber coating, extraction time, temperature, sample pH, and ionic strength. researchgate.netuniv.kiev.ua Optimal extraction is typically achieved by direct immersion of the fiber into the sample at room temperature, with the addition of sodium chloride to enhance the partitioning of the analytes onto the fiber. researchgate.netuniv.kiev.ua The extracted compounds are then thermally desorbed in the hot injector of a gas chromatograph for analysis. researchgate.netuniv.kiev.ua

Solid-Phase Extraction (SPE) is a widely used and effective technique for the cleanup and preconcentration of benzophenone derivatives from various matrices, including environmental waters, urine, and semen. nih.govresearchgate.netnih.govmdpi.comub.edu The method involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analytes of interest while allowing interfering substances to pass through. nih.govmdpi.comub.edu The retained analytes are then eluted with a small volume of a suitable solvent. nih.govmdpi.comub.edu

A variety of sorbents can be used for the SPE of benzophenones, with C18 and hydrophilic-lipophilic balance (HLB) cartridges being common choices. nih.govnih.govmdpi.comub.edu For instance, in the analysis of benzophenone-based UV-filters in environmental waters, a study comparing different SPE cartridges found that an HLB sorbent provided high recoveries for most of the target compounds. ub.edu The selection of the appropriate sorbent and elution solvent is critical for achieving high recovery and a clean extract. nih.govmdpi.comub.edu SPE has been shown to yield recoveries of over 85% for many benzophenones. ub.edu

Table 1: Comparison of Sample Preparation Techniques for Benzophenone Analysis

| Feature | Solid-Phase Microextraction (SPME) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Analyte partitioning between sample and a coated fiber. | Analyte retention on a solid sorbent followed by elution. |

| Solvent Use | Solvent-free. researchgate.netuniv.kiev.ua | Requires solvents for conditioning and elution. nih.govmdpi.comub.edu |

| Sample Volume | Typically small. | Can accommodate larger sample volumes for preconcentration. |

| Automation | Easily automated. | Can be automated (on-line SPE). nih.gov |

| Common Sorbent | Carboxen/polydimethylsiloxane/divinylbenzene. researchgate.netuniv.kiev.ua | C18, Hydrophilic-Lipophilic Balance (HLB). nih.govnih.govmdpi.comub.edu |

| Application | Preconcentration from aqueous samples. researchgate.netuniv.kiev.ua | Cleanup and preconcentration from various matrices. nih.govmdpi.comub.edu |

In Vitro Assays for Biological Activity Evaluation

In vitro assays are essential tools for investigating the potential biological activities of chemical compounds like this compound and its derivatives. These assays are conducted in a controlled laboratory setting, typically using cell cultures or isolated enzymes, to assess specific biological endpoints.

While no in vitro studies specifically on this compound were found in the reviewed literature, numerous studies have investigated the biological activities of other benzophenone derivatives. These studies provide a framework for the types of assays that could be employed to evaluate the subject compound.

For example, various benzophenone derivatives have been screened for their endocrine-disrupting potential using a battery of in vitro tests. osti.gov These include competitive binding assays to assess the affinity of the compounds for estrogen receptors (ERα and ERβ) and reporter gene assays to measure the activation of these receptors. osti.gov Additionally, the anti-androgenic activity of benzophenones has been examined using human androgen receptor (hAR)-mediated reporter gene expression assays. osti.gov

The antiproliferative and cytotoxic effects of benzophenone derivatives have also been evaluated in various human cancer cell lines. rsc.orgrsc.org The MTT assay is a common method used to determine the inhibitory concentration (IC50) of a compound, which is the concentration required to inhibit cell growth by 50%. rsc.org Other assays, such as tubulin polymerization assays, can be used to investigate the mechanism of action of these compounds. rsc.org Furthermore, the antioxidant properties of benzophenone derivatives have been assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. scielo.br

Table 2: Examples of In Vitro Assays for Benzophenone Derivatives

| Assay Type | Biological Activity Measured | Example Finding for a Benzophenone Derivative |

|---|---|---|

| Estrogen Receptor (ER) Competitive Binding Assay | Affinity for estrogen receptors (ERα and ERβ). osti.gov | Some benzophenones bind to both hERα and hERβ. osti.gov |

| Reporter Gene Assay | Activation of nuclear receptors (e.g., ER, AR). osti.gov | Certain derivatives show full agonistic activity on hERα and hERβ. osti.gov |

| MTT Assay | Cell viability and proliferation (cytotoxicity). rsc.org | Some derivatives exhibit inhibitory activity against various cancer cell lines. rsc.orgrsc.org |

| Tubulin Polymerization Assay | Inhibition of microtubule formation. rsc.org | Can be used to identify compounds that interfere with cell division. rsc.org |

| DPPH Radical Scavenging Assay | Antioxidant capacity. scielo.br | Some derivatives show significant antioxidant activity. scielo.br |

Gravimetric Determination Methods

Gravimetric analysis provides a quantitative determination of an analyte based on the mass of a solid precipitate. nahrainuniv.edu.iqwikipedia.org In the context of this compound, this classical analytical technique would involve the conversion of the ketone into a sparingly soluble precipitate of known and stable composition. youtube.com The successful application of precipitation gravimetry hinges on the precipitate having low solubility, high purity, and being easily separable from the reaction mixture. libretexts.org

The core principle involves reacting the analyte in a solution with a precipitating agent to form a solid. youtube.com This precipitate is then carefully collected, washed, dried, and weighed. philadelphia.edu.jo The mass of the precipitate is stoichiometrically related to the mass of the original analyte, allowing for the calculation of its concentration or percentage in the initial sample. youtube.com For ketones like this compound, a common strategy involves derivatization to form a product with low solubility in the chosen solvent system. One such class of precipitating agents for carbonyl compounds includes hydrazine (B178648) derivatives, which react with the ketone's carbonyl group.

A plausible, though not specifically documented, gravimetric method for this compound could involve its reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction forms a 2,4-dinitrophenylhydrazone derivative, which is typically a brightly colored solid with low solubility, making it suitable for gravimetric analysis.

The procedural steps for such a determination would be as follows:

Sample Preparation: A precisely weighed sample containing this compound is dissolved in a suitable solvent. philadelphia.edu.jo

Precipitation: An excess of the precipitating agent, such as an acidic solution of 2,4-dinitrophenylhydrazine, is slowly added to the sample solution with constant stirring. Adding the reagent slowly helps to promote the formation of larger, more easily filterable crystals and minimizes the co-precipitation of impurities. iyte.edu.tr

Digestion: The precipitate is then digested, which typically involves heating the solution gently for a period. philadelphia.edu.jo This process allows smaller particles to dissolve and redeposit onto larger crystals, resulting in a precipitate that is purer and more easily filtered. iyte.edu.tr

Filtration and Washing: The precipitate is separated from the solution using a filtration apparatus. It is then washed with a suitable solvent, often one that can remove any remaining impurities without dissolving a significant amount of the precipitate. youtube.com

Drying and Weighing: The collected precipitate is dried to a constant mass in an oven at an appropriate temperature to remove any residual solvent or moisture. philadelphia.edu.jo After cooling in a desiccator to prevent moisture absorption from the atmosphere, the precipitate is weighed accurately. youtube.com

The mass of the this compound in the original sample can then be calculated using the mass of the dried hydrazone precipitate and the stoichiometric factor derived from the molecular weights of the two compounds.

Hypothetical Research Findings

Table 1: Hypothetical Gravimetric Analysis Data for this compound Purity

| Trial | Initial Sample Mass (g) | Mass of Dried Precipitate (g) | Calculated Purity (%) |

| 1 | 0.5012 | 0.8596 | 99.85 |

| 2 | 0.5035 | 0.8631 | 99.91 |

| 3 | 0.4998 | 0.8569 | 99.88 |

This table is interactive. Users can sort the columns to analyze the data.

The purity is calculated based on the stoichiometric relationship between this compound and its 2,4-dinitrophenylhydrazone derivative. The consistency of the results across multiple trials would indicate the precision of the method.

Further detailed findings would focus on optimizing the reaction conditions to ensure complete precipitation and the formation of a pure, easily filterable solid. youtube.com This could involve studying the effects of pH, temperature, and reagent concentration on the yield and purity of the precipitate.

Structure Activity Relationship Sar Studies of Substituted Benzophenones

Influence of Substituent Identity and Position on Reactivity and Photochemistry

The reactivity and photochemical behavior of the benzophenone (B1666685) scaffold are intricately linked to the nature and placement of its substituents. The parent benzophenone molecule undergoes photochemical reactions, primarily photoreduction, driven by the n–π* excited state of the carbonyl group. The introduction of substituents can significantly alter the energy levels of the excited states and the stability of reaction intermediates.

In 2,3-Dimethyl-4'-methoxybenzophenone, the substituents—two methyl groups on one phenyl ring and a methoxy (B1213986) group on the other—exert distinct electronic and steric effects. The methyl groups are electron-donating through an inductive effect, while the methoxy group is strongly electron-donating via a resonance effect. These electron-donating groups can influence the energy of the n–π* and π–π* triplet states. Generally, electron-donating groups tend to raise the energy of the n–π* state and lower the energy of the π–π* state.

A study on the photoreduction kinetics of various benzophenone derivatives demonstrated that ring substitution has a remarkable dependence on the rate coefficients of the reaction. acs.org The activation energy of the reduction process changes in parallel with the reaction enthalpies, a factor determined by the stability of the resulting ketyl radicals. acs.org For this compound, the electron-donating substituents would be expected to stabilize a radical cation intermediate, potentially influencing its photoreduction pathways.

Furthermore, the position of the substituents is crucial. The ortho- and meta-positioning of the methyl groups can introduce steric hindrance around the carbonyl group, which may affect the kinetics of bimolecular photochemical reactions. Solvatochromic studies on benzophenone derivatives have shown that specific solvent-solute interactions can influence absorbance energies, and these interactions can be affected by the steric accessibility of the functional groups. nih.gov The combination of experimental and computational analysis provides a more complete understanding of the molecular-level origin of the unique photophysical properties of this class of UV absorbers. nih.gov

Table 1: Influence of Substituents on Photophysical Properties of Benzophenones This table is illustrative and based on general principles of photochemistry, as specific data for this compound is not readily available in the provided search results.

| Substituent | Position | Expected Effect on Reactivity/Photochemistry |

| 2,3-Dimethyl | Phenyl Ring A | Electron-donating (inductive), potential steric hindrance. |

| 4'-Methoxy | Phenyl Ring B | Strong electron-donating (resonance), increases electron density in the aromatic system. |

Correlation of Molecular Structure with Biological Activities

The benzophenone scaffold is a common motif in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govrsc.org The specific substitutions on the benzophenone core are critical in determining the potency and selectivity of these activities.

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in correlating the molecular structures of benzophenone derivatives with their biological functions. For instance, QSAR analyses of benzophenone derivatives as antimalarial agents have shown that physicochemical descriptors can be successfully correlated with their activity. nih.govresearchgate.net These studies often use multiple linear regression to develop models that can predict the biological activity of new compounds. nih.govresearchgate.net While these studies did not specifically include this compound, the principles can be applied. The lipophilicity, electronic properties, and steric factors imparted by the dimethyl and methoxy groups would be key parameters in such a model.

In the context of anti-inflammatory activity, novel benzophenone derivatives have been designed and shown to inhibit cyclooxygenase (COX) isoenzymes. mdpi.com Molecular docking studies revealed that the substituents play a crucial role in the binding affinity to the enzyme's active site. mdpi.com For this compound, the methoxy group, in particular, could form hydrogen bonds with amino acid residues in a target protein, while the dimethylphenyl moiety could engage in hydrophobic interactions.

The presence of hydroxyl groups on the benzophenone scaffold is common in many biologically active natural and synthetic analogues, often contributing to their mechanism of action. nih.gov Although this compound lacks a hydroxyl group, its methoxy group can be metabolically O-demethylated in vivo to a hydroxyl group, which could then participate in biological interactions.

Table 2: Potential Biological Activities of Substituted Benzophenones This table summarizes activities found for various benzophenone derivatives, suggesting potential areas of investigation for this compound.

| Biological Activity | Key Structural Features | Reference |

| Antimalarial | Varied physicochemical descriptors correlated via QSAR. | nih.govresearchgate.net |

| Anti-inflammatory | Inhibition of COX enzymes, influenced by substituent binding in the active site. | mdpi.com |

| Anticancer | Often associated with hydroxyl substitutions. | nih.govrsc.org |

| Antiviral (Anti-HIV) | Derivatives with amino-sulfanilamide moieties have shown activity. | rsc.org |

Computational Approaches to SAR Analysis

Computational chemistry offers powerful tools to investigate and predict the structure-activity relationships of molecules like this compound. nih.gov Methods such as Density Functional Theory (DFT) can be used to calculate molecular geometries, electronic properties, and vibrational frequencies, providing insights into the molecule's stability and reactivity. acs.orgmanchester.ac.uk

QSAR modeling is a prominent computational approach used for benzophenones. nih.govresearchgate.net In a typical QSAR study, a set of known molecules and their measured biological activities are used to build a statistical model. This model can then be used to predict the activity of new, untested compounds. For this compound, a QSAR model could be developed to predict its potential as, for example, an antimalarial agent by calculating various molecular descriptors such as:

LogP: A measure of lipophilicity.

Molar Refractivity: Related to the volume of the molecule.

Electronic Parameters: Such as Hammett constants for the substituents.

Topological Indices: Which describe molecular branching and shape.

Three-dimensional QSAR (3D-QSAR) methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by analyzing the steric and electrostatic fields around the molecules. These methods can generate pharmacophore models that identify the key spatial arrangement of features necessary for biological activity. Such an analysis for benzophenone derivatives has been used to understand their interaction with targets like 17β-hydroxysteroid dehydrogenase 1, revealing the importance of hydrophobic regions and hydrogen bond donors. researchgate.net

Molecular docking is another computational technique that can predict the preferred binding orientation of a ligand to a target protein. mdpi.com A docking study of this compound into the active site of a relevant enzyme (e.g., a cyclooxygenase or a Plasmodium-related protein) could provide valuable hypotheses about its mechanism of action and guide the design of more potent analogues.

Table 3: Common Computational Methods in Benzophenone SAR Studies

| Computational Method | Application | Reference |

| QSAR | Correlating physicochemical properties with biological activity (e.g., antimalarial). | nih.govresearchgate.net |

| 3D-QSAR | Developing pharmacophore models for inhibitor design. | researchgate.net |

| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., COX enzymes). | mdpi.com |

| DFT Calculations | Determining electronic structure, stability, and reactivity parameters. | acs.org |

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes for Substituted Benzophenones

The synthesis of substituted benzophenones has traditionally relied on classical methods like the Friedel-Crafts acylation. This reaction involves the treatment of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. vedantu.comlibretexts.org For the synthesis of 2,3-Dimethyl-4'-methoxybenzophenone, a plausible route would involve the Friedel-Crafts acylation of 1,2-dimethylbenzene with 4-methoxybenzoyl chloride.

However, modern organic synthesis is increasingly focused on developing more efficient, selective, and environmentally benign methodologies. One promising avenue is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. uni-rostock.delibretexts.org This reaction offers a powerful tool for the formation of carbon-carbon bonds between aryl halides or triflates and organoboranes. For instance, 2,4'-diarylbenzophenones can be synthesized with good site selectivity through the Suzuki cross-coupling of bis(triflates) of dihydroxybenzophenones. uni-rostock.dethieme-connect.de The development of novel catalysts, including palladacycles, has further enhanced the scope and efficiency of these reactions, allowing for milder reaction conditions and greater functional group tolerance. libretexts.org

Future research in this area will likely focus on:

Catalyst Development: Designing more active and selective catalysts for cross-coupling reactions to enable the synthesis of complex benzophenone (B1666685) derivatives with high yields and purity.

Greener Synthesis: Exploring the use of ionic liquids as dual catalyst-solvents to minimize the use of volatile organic compounds. researchgate.net

Exploration of Advanced Applications in Functional Materials

Substituted benzophenones are well-known for their utility as photoinitiators in free-radical polymerization, a process crucial for the UV curing of coatings, inks, and adhesives. researchgate.netnih.gov Upon absorption of UV light, the benzophenone moiety is excited to a triplet state, which can then abstract a hydrogen atom from a co-initiator (such as an amine) to generate free radicals that initiate the polymerization process. mdpi.com The substitution pattern on the benzophenone core can significantly influence its absorption characteristics and photoinitiation efficiency. yidu.edu.cntandfonline.com For example, the incorporation of arylamine groups can red-shift the absorption maxima and enhance molar extinction coefficients, making the photoinitiators suitable for use with LED light sources. mdpi.comrsc.org

The unique photochemical properties of benzophenone derivatives are also being explored in the development of novel functional materials:

3D Printing: Multifunctional benzophenone-based photoinitiators with high migration stability are being designed for applications in 3D printing, enabling the fabrication of complex polymeric structures. rsc.organu.edu.au

Supramolecular Materials: Benzophenone-functionalized dipeptides can self-assemble into supramolecular gel noodles that act as templates for spatially-resolved polymerization, offering a bottom-up approach to creating structured materials. nih.gov

Biomedical Applications: The ability to generate radicals in a controlled manner has sparked interest in using benzophenone-based systems for applications such as targeted drug delivery and cell manipulation. nih.gov

Future research will likely focus on designing benzophenone derivatives with tailored properties for specific applications, such as enhanced two-photon absorption for high-resolution 3D printing and biocompatible photoinitiators for biomedical uses.

Mechanistic Elucidation of Complex Photochemical Processes

The photochemistry of benzophenone is a classic example of intersystem crossing (ISC), the process by which a molecule changes its spin multiplicity from a singlet excited state to a triplet excited state. acs.org Understanding the factors that control the efficiency and rate of ISC is crucial for designing effective photoinitiators and other light-responsive materials.

Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, have been instrumental in unraveling the complex photophysical pathways of benzophenone and its derivatives. edinst.comedinst.combgsu.edu These studies have revealed that the ISC process can be influenced by:

Substituent Effects: The nature and position of substituents on the benzophenone rings can alter the energy levels of the singlet and triplet states, thereby affecting the rate of ISC. nih.govacs.org

Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds with the carbonyl group can significantly modify the ISC rate. acs.orgresearchgate.net For example, in protic solvents like methanol, hydrogen bonding can increase the ISC time constant. acs.org

Excitation Wavelength: Selective excitation of different ground-state conformers can lead to different photochemical outcomes. nih.gov

Computational methods, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), have become indispensable tools for complementing experimental studies and providing a deeper understanding of the electronic structure and dynamics of excited states. researchgate.netrsc.orgacs.org These calculations can help to identify the key electronic states involved in the photochemical processes and to rationalize the observed experimental trends. rsc.orgacs.org

Future research will aim to develop a more comprehensive picture of the excited-state dynamics of substituted benzophenones, including the role of vibrational coherence and conical intersections in directing the photochemical pathways.

Comprehensive Assessment of Environmental and Biological Interactions

The widespread use of benzophenone derivatives, particularly as UV filters in sunscreens and personal care products, has led to concerns about their environmental fate and potential biological effects. nih.gov Many benzophenones are poorly biodegradable and have been detected in various environmental compartments, including water and soil. nih.govmdpi.com

Research in this area is focused on:

Biodegradation Pathways: Investigating the microbial degradation of benzophenone derivatives under different environmental conditions (e.g., aerobic and anaerobic) to understand their persistence and the formation of transformation products. nih.govresearchgate.net Studies have shown that the biodegradability of benzophenones can be influenced by their substitution pattern. nih.gov

Advanced Oxidation Processes: Developing effective methods for the removal of benzophenone derivatives from water, such as UV/H₂O₂ treatment, which utilizes highly reactive hydroxyl radicals to degrade these compounds. nih.govmdpi.com

Ecotoxicology: Assessing the potential adverse effects of benzophenone derivatives on aquatic organisms and other non-target species. hanyang.ac.kr

Biological Activity: Exploring the potential of benzophenone derivatives as therapeutic agents. Recent studies have investigated their antitumor and antileishmanial activities. scielo.brnih.gov

A comprehensive understanding of the environmental and biological interactions of this compound will require dedicated studies to assess its specific biodegradation profile, potential for bioaccumulation, and toxicological effects.

Integration of Computational and Experimental Methodologies in Future Research

The synergy between computational and experimental approaches is becoming increasingly crucial for advancing our understanding of complex chemical systems. In the context of substituted benzophenones, this integrated approach can be particularly powerful.

Table 1: Integration of Computational and Experimental Methodologies

| Research Area | Experimental Techniques | Computational Methods |

|---|---|---|

| Synthesis | High-throughput screening of catalysts and reaction conditions | DFT calculations to predict catalyst activity and reaction mechanisms |

| Functional Materials | Spectroscopic and mechanical characterization of materials | Molecular dynamics simulations to predict material properties |

| Photochemistry | Transient absorption spectroscopy, time-resolved infrared spectroscopy | TD-DFT calculations, surface-hopping dynamics simulations |

| Environmental/Biological Interactions | Biodegradation assays, toxicity studies, in vitro biological assays | QSAR modeling to predict biological activity and toxicity, molecular docking to identify potential biological targets |

For example, quantum mechanical calculations can be used to predict the spectroscopic properties and reactivity of novel benzophenone derivatives, guiding their synthesis and experimental characterization. scialert.net Similarly, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity or toxicity of a series of compounds, prioritizing the most promising candidates for further experimental investigation. scielo.br Molecular docking studies can provide insights into the potential binding modes of benzophenone derivatives with biological targets, aiding in the design of more potent and selective therapeutic agents. nih.gov

The continued integration of advanced experimental techniques and sophisticated computational models will undoubtedly accelerate the discovery and development of new benzophenone derivatives with tailored properties for a wide range of applications.

Chemical Compounds Mentioned

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 2,3-Dimethyl-4'-methoxybenzophenone?

- Methodology : The synthesis typically involves Friedel-Crafts acylation or Ullmann coupling, with optimization of catalysts (e.g., Lewis acids like AlCl₃) and reaction conditions (temperature, solvent polarity). For reproducibility, use stepwise purification via column chromatography and monitor intermediates using TLC. Experimental design should prioritize minimizing side reactions through controlled stoichiometry and inert atmospheres .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodology : Combine analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and integration ratios.

- HPLC (≥95% purity threshold) with UV detection at 254 nm.

- X-ray crystallography (if single crystals are obtainable) for unambiguous structural confirmation .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Adhere to OSHA guidelines for benzophenone derivatives:

- Use fume hoods to avoid inhalation of fine particulates.

- Store in amber glassware under nitrogen to prevent photodegradation.

- Conduct risk assessments for skin irritation and environmental toxicity using SDS databases .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during characterization?

- Methodology : Cross-validate with orthogonal methods:

- High-resolution mass spectrometry (HRMS) for exact mass verification.

- 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Dynamic light scattering (DLS) to detect aggregates that may skew results. Contradictions often arise from solvent impurities or tautomerism; replicate experiments under controlled humidity/pH .

Q. What experimental designs are effective for studying the compound’s stability under environmental stressors?

- Methodology : Simulate indoor/outdoor conditions:

- Photostability : Expose to UV-A/B radiation (290–400 nm) and monitor degradation via GC-MS.

- Surface adsorption : Use quartz crystal microbalance (QCM) to quantify adhesion on silica or polymer surfaces.

- Oxidative stability : Employ accelerated oxidation tests with O₃ or OH radicals, analyzing products via FTIR .

Q. How can computational modeling enhance understanding of its reactivity in photochemical reactions?

- Methodology : Combine DFT calculations (e.g., Gaussian 16) with experimental kinetics:

- Model excited-state behavior using TD-DFT to predict λmax and photodegradation pathways.

- Validate with transient absorption spectroscopy to track triplet-state lifetimes.

- Correlate HOMO-LUMO gaps with experimental quantum yields .

Q. What strategies optimize reaction yields in large-scale synthesis without compromising purity?

- Methodology : Implement Design of Experiments (DoE) frameworks:

- Vary parameters (temperature, catalyst loading, solvent ratio) via response surface methodology (RSM).

- Use PAT (Process Analytical Technology) tools like in-situ FTIR for real-time monitoring.

- Scale-up using microreactors to enhance heat/mass transfer and reduce side products .

Q. How does the compound’s bioactivity compare to structurally related benzophenones (e.g., BP3 or BP1)?

- Methodology : Conduct comparative assays:

- Cytotoxicity : MTT assays on human keratinocytes (HaCaT) with IC₅₀ determination.